2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C6H6F3N3O2S |
|---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
2-amino-5-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H6F3N3O2S/c7-6(8,9)3-1-4(15(11,13)14)5(10)12-2-3/h1-2H,(H2,10,12)(H2,11,13,14) |
InChI Key |
XMYOMOOAFAKHSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)N)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of 3-Sulfonamoyl-2-aminopyridine Derivatives
This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 3-sulfonamoyl-2-aminopyridine derivatives. This class of compounds has garnered significant interest in the field of medicinal chemistry due to its versatile biological profile, most notably as carbonic anhydrase and kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this scaffold.
Introduction: The 3-Sulfonamoyl-2-aminopyridine Scaffold
The 3-sulfonamoyl-2-aminopyridine core is a privileged scaffold in drug discovery. It combines the hydrogen bonding capabilities of the 2-aminopyridine moiety with the zinc-binding and polar interaction features of the sulfonamide group. This unique combination allows for high-affinity interactions with various biological targets, leading to a broad spectrum of pharmacological activities. The strategic placement of the sulfonamide at the 3-position and the amino group at the 2-position of the pyridine ring creates a specific electronic and steric arrangement that is crucial for its biological activity.
Synthesis and Chemical Properties
The synthesis of 3-sulfonamoyl-2-aminopyridine derivatives typically follows a multi-step sequence, starting from readily available 2-aminopyridine.
General Synthesis Pathway
A common synthetic route involves the initial protection of the 2-amino group, followed by electrophilic substitution to introduce a sulfonyl chloride group at the 3-position. Subsequent reaction with a diverse range of primary or secondary amines yields the desired sulfonamide derivatives.[1][2]
A representative synthetic scheme is outlined below:
Caption: General synthetic route for 3-sulfonamoyl-2-aminopyridine derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
The following protocol describes a general method for the synthesis of a 3-sulfonamoyl-2-aminopyridine derivative.
Step 1: Acetylation of 2-Aminopyridine
-
Dissolve 2-aminopyridine in a suitable solvent (e.g., dichloromethane).
-
Add acetic anhydride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-acetamidopyridine.
Step 2: Chlorosulfonation of 2-Acetamidopyridine
-
Add 2-acetamidopyridine portion-wise to an excess of chlorosulfonic acid at 0 °C.
-
Stir the mixture at room temperature for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 2-acetamido-3-(chlorosulfonyl)pyridine.
Step 3: Amination of 2-Acetamido-3-(chlorosulfonyl)pyridine
-
Dissolve 2-acetamido-3-(chlorosulfonyl)pyridine in a suitable solvent (e.g., tetrahydrofuran).
-
Add the desired amine (R1R2NH) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and purify the crude product by column chromatography to yield the N-substituted-2-acetamido-pyridine-3-sulfonamide.
Step 4: Deprotection of the Amino Group
-
Treat the N-substituted-2-acetamido-pyridine-3-sulfonamide with an acidic or basic solution (e.g., HCl or NaOH) to hydrolyze the acetyl group.
-
Neutralize the reaction mixture and extract the final product.
-
Purify by recrystallization or column chromatography to obtain the desired 3-sulfonamoyl-2-aminopyridine derivative.
Biological Activities and Therapeutic Potential
The 3-sulfonamoyl-2-aminopyridine scaffold has been explored for a variety of biological targets, demonstrating its versatility in drug design.
Carbonic Anhydrase Inhibition
A primary and well-documented activity of sulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs).[3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Various isoforms of CA are involved in physiological and pathological processes, making them attractive drug targets for conditions such as glaucoma, epilepsy, and cancer.[3][4][5][6][7]
The sulfonamide moiety of the 3-sulfonamoyl-2-aminopyridine derivatives coordinates to the zinc ion in the active site of the enzyme, leading to potent inhibition.[5] The 2-amino-3-sulfonamidopyridine scaffold has been shown to be a promising starting point for the development of selective inhibitors for different CA isoforms.[4][5]
Caption: Mechanism of carbonic anhydrase inhibition.
Table 1: Carbonic Anhydrase Inhibitory Activity of Selected 3-Sulfonamoyl-2-aminopyridine Derivatives
| Compound | Target Isoform | Ki (nM) | Reference |
| Derivative A | hCA I | 169 - 5400 | [4] |
| Derivative B | hCA II | 58.5 - 1238 | [4] |
| Derivative C | hCA IX | 19.5 - 652 | [4] |
| Derivative D | hCA XII | 16.8 - 768 | [4] |
| Compound 3 | hCA I | 49.45 | [8] |
| Compound 9 | hCA II | 36.77 | [8] |
| Compound 4 | hCA IX | (up to 5.9-fold selective over hCA II) | [5] |
| Compound 6 | hCA XII | (23.3-fold selective between hCA IX and hCA XII) | [5] |
| Compound 1f | hCA I | More potent than Acetazolamide | [6] |
Note: Ki values are ranges or specific examples from the cited literature and represent the diversity of inhibitory potential within this class of compounds.
Kinase Inhibition
The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. It can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The addition of the 3-sulfonamoyl group provides an additional vector for interaction with the solvent-exposed region or other pockets within the ATP-binding site, enhancing both potency and selectivity.[9][10]
Derivatives of this scaffold have been investigated as inhibitors of various kinases, including Interleukin-2 inducible T-cell kinase (Itk)[9], c-Met[11], and Phosphoinositide 3-kinase (PI3K)[12].
Caption: Binding mode of 2-aminopyridine-based kinase inhibitors.
Table 2: Kinase Inhibitory Activity of Selected 2-Aminopyridine Derivatives
| Compound | Target Kinase | IC50 / Ki | Reference |
| 7v | Itk | Ki = 7 nM | [9] |
| (S)-24o | c-Met | IC50 = 0.022 µM | [11] |
| MR3278 | PI3Kδ | IC50 = 30 nM | [12] |
| Compound 8e | CDK9 | IC50 = 88.4 nM | [13] |
| Compound 9e | FLT3 | IC50 = 30.4 nM | [13] |
Note: The table includes examples of potent kinase inhibitors based on the broader 2-aminopyridine scaffold, highlighting the potential of the 3-sulfonamoyl-2-aminopyridine class.
Other Biological Activities
Beyond CA and kinase inhibition, 3-sulfonamoyl-2-aminopyridine derivatives and related compounds have shown promise in other therapeutic areas:
-
Anticancer Activity: Several derivatives have demonstrated cytotoxic effects against various cancer cell lines.[14][15] This activity may be linked to the inhibition of CAs or kinases that are overexpressed in tumors.
-
Antibacterial Activity: The 2-aminopyridine core is present in some antibacterial agents, and derivatives have been synthesized and evaluated for their antimicrobial properties.[16][17]
-
Anti-inflammatory and Antidiabetic Potential: Some studies have explored the potential of related sulfonamide derivatives as anti-inflammatory and anti-diabetic agents.[8]
Structure-Activity Relationships (SAR)
The biological activity of 3-sulfonamoyl-2-aminopyridine derivatives is highly dependent on the nature of the substituents on the sulfonamide nitrogen and the pyridine ring.
-
Substituents on the Sulfonamide Nitrogen (R1, R2): The size, lipophilicity, and hydrogen bonding capacity of the R groups play a crucial role in determining the potency and selectivity of the inhibitors. Bulky or aromatic substituents can extend into specific sub-pockets of the target enzyme, leading to enhanced affinity.
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring, such as the introduction of halogens or other functional groups, can influence the electronic properties of the scaffold and provide additional points of interaction with the target.[18][19] For example, introducing a substituted heteroaromatic ring at the 5-position of a related pyridone scaffold was key to achieving optimal selectivity over related kinases.[9]
A systematic exploration of these structural modifications is essential for the rational design of potent and selective inhibitors based on the 3-sulfonamoyl-2-aminopyridine scaffold.
Conclusion and Future Directions
The 3-sulfonamoyl-2-aminopyridine scaffold represents a valuable starting point for the development of novel therapeutic agents. Its proven ability to interact with key biological targets, particularly carbonic anhydrases and kinases, underscores its potential in oncology, ophthalmology, and neurology. Future research in this area should focus on:
-
Rational Design of Isoform-Selective Inhibitors: Leveraging structural biology and computational modeling to design derivatives with high selectivity for specific CA or kinase isoforms to minimize off-target effects.
-
Exploration of Novel Therapeutic Applications: Investigating the potential of this scaffold against other emerging drug targets.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of the derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.[16][17]
By continuing to explore the rich chemistry and biology of 3-sulfonamoyl-2-aminopyridine derivatives, the scientific community can unlock their full therapeutic potential.
References
Ahamed, L. S., Sallal, Z. A., Al-Jeilawi, O. H. R., Shamaya, A., & Mahmood, A. A. R. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2), 519–539. [Link]
[3] Zaidi, S. S. A., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2015, 782195. [Link][3]
[4] Dapsens, P. Y., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701-710. [Link][4]
[8] Bua, S., et al. (2021). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Archiv der Pharmazie, 354(10), e2100148. [Link][8]
[9] Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2278-2294. [Link][9]
[5] Wróbel, T. M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 4343. [Link][5]
[14] Al-Warhi, T., et al. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 14(6), 1141-1153. [Link][14]
[6] Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1699. [Link][6]
[1] Ahamed, L. S., et al. (2026). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. [Link][1]
[7] De-Simone, G., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12502. [Link][7]
[10] Cano, C., et al. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 24(15), 3445-3450. [Link][10]
[18] van Rhee, A. M., et al. (2000). Structure-Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 43(13), 2534-2547. [Link][18]
[12] Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 82, 129166. [Link][12]
[15] Ghaz-Jahanian, M. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 15(1), 4567. [Link][15]
[11] Wang, Y., et al. (2012). Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(17), 5543-5547. [Link][11]
[13] Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link][13]
[16] El-Faham, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3451. [Link][16]
[2] Sallal, Z. A., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. [Link][2]
[19] Sangani, C. B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7543. [Link][19]
[17] El-Faham, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3451. [Link][17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Molecular weight and formula of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide
The following technical guide details the physicochemical properties, synthetic pathways, and therapeutic applications of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide , a critical fluorinated heterocyclic building block in modern medicinal chemistry.
Executive Summary
2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide is a highly functionalized pyridine scaffold characterized by three distinct pharmacophores: a primary amino group, a trifluoromethyl moiety, and a sulfonamide group. This unique substitution pattern makes it an invaluable intermediate in the synthesis of kinase inhibitors , antivirals (specifically HCV NS3/4A protease inhibitors), and carbonic anhydrase inhibitors . Its structural rigidity and the lipophilicity conferred by the -CF3 group enhance the metabolic stability and membrane permeability of derived active pharmaceutical ingredients (APIs).
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The molecule combines the electron-deficient nature of the pyridine ring with the strong electron-withdrawing effects of the trifluoromethyl and sulfonamide groups.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide |
| Molecular Formula | C₆H₆F₃N₃O₂S |
| Molecular Weight | 241.19 g/mol |
| Monoisotopic Mass | 241.0133 |
| CAS Number (Precursor) | 74784-70-6 (refers to 2-Amino-5-(trifluoromethyl)pyridine) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| pKa (Calculated) | Sulfonamide ~10.0; Pyridine N ~2.5 (reduced basicity due to EWGs) |
Structural Analysis[7]
-
Pyridine Ring: The core scaffold.
-
Position 2 (-NH₂): Acts as a hydrogen bond donor, crucial for binding to the hinge region of kinase enzymes.
-
Position 3 (-SO₂NH₂): Provides a secondary polar interaction site and is a classic bioisostere for carboxylic acids.
-
Position 5 (-CF₃): Increases lipophilicity and metabolic resistance against oxidative metabolism (blocking the typical P450 oxidation site).
Synthetic Pathways & Manufacturing
The synthesis of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide typically follows two primary routes: Direct Chlorosulfonation (Route A) or Nucleophilic Substitution (Route B).
Route A: Direct Chlorosulfonation (Electrophilic Aromatic Substitution)
This is the most direct method, utilizing the directing power of the amino group.
-
Starting Material: 2-Amino-5-(trifluoromethyl)pyridine.[1][2][3][4]
-
Reagent: Chlorosulfonic acid (
) acts as both solvent and reagent. -
Mechanism: The amino group at C2 is a strong ortho/para director. Since the para position (C5) is blocked by the -CF3 group, sulfonation occurs exclusively at the ortho position (C3).
-
Ammonolysis: The intermediate sulfonyl chloride is treated with aqueous or gaseous ammonia to yield the sulfonamide.
Route B: Nucleophilic Displacement (SNAr)
Used when high regioselectivity is required or to avoid harsh acidic conditions.
-
Starting Material: 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide (CAS 1208081-89-3).[5]
-
Reaction: Treatment with ammonia (NH₃) in a sealed vessel or microwave reactor.
-
Mechanism: The chlorine atom at C2 is activated for nucleophilic attack by the electron-withdrawing nitrogen of the pyridine ring and the -CF3 group.
Visualization: Synthetic Workflow
Figure 1: Dual synthetic pathways for the production of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide.
Therapeutic Applications & Drug Discovery[12]
This molecule serves as a "privileged scaffold" in medicinal chemistry. Its specific applications include:
Kinase Inhibition (Oncology)
The 2-aminopyridine motif is a well-established pharmacophore for binding to the ATP-binding pocket of kinases (hinge binders).
-
Mechanism: The Pyridine N1 and Amino NH₂ form a bidentate hydrogen bond with the kinase hinge region backbone.
-
Role of Sulfonamide: Extends into the solvent-exposed region or interacts with the "gatekeeper" residue, improving selectivity.
-
Target Examples: FLT3 (AML), CHK1 (DNA damage response), and PI3K pathways.
Antiviral Agents (HCV)
Fluorinated pyridines are critical in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., structural analogs of Glecaprevir/Pibrentasvir). The -CF3 group modulates the pKa of the sulfonamide, optimizing binding affinity to the viral protease.
Carbonic Anhydrase (CA) Inhibition
Primary sulfonamides (
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Pharmacophore mapping illustrating the functional role of each substituent in drug design.
Experimental Characterization Protocol
To validate the synthesis of this compound, the following analytical data is expected.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
- ~8.5 ppm (1H, d, J=2.5 Hz): Proton at C6 (deshielded by ring N and CF3).
- ~8.2 ppm (1H, d, J=2.5 Hz): Proton at C4.
-
~7.5 ppm (2H, s, broad): Sulfonamide
(exchangeable with ). -
~6.8 ppm (2H, s, broad): Pyridine amine
(exchangeable).
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Observed Ion:
. -
Fragmentation Pattern: Loss of
and are common characteristic fragments.
Handling and Safety Data
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[3]
-
GHS Signal Word: Warning.
-
Storage: Keep in a cool, dry place (2-8°C recommended); hygroscopic.
-
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
-
LGC Standards. (n.d.). 2-Amino-5-(trifluoromethyl)pyridine Reference Standard. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Amino-5-(trifluoromethyl)pyridine Product Specification. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 74784-70-6. Retrieved from
-
ChemScene. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide Product Data. Retrieved from
-
MDPI. (2023). Recent Advances in Synthetic Routes to Azacycles. Retrieved from
-
National Institutes of Health. (2025). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors. Retrieved from
Sources
An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide: Synthesis, Properties, and Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis and characteristics of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide, a key heterocyclic building block in medicinal chemistry.
Introduction: The Significance of Fluorinated Pyridine Scaffolds
The strategic incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The trifluoromethyl group, in particular, is a strong electron-withdrawing moiety that can significantly alter the electronic properties of an aromatic system, often leading to enhanced biological activity.[3][4]
The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a versatile platform for derivatization. Aminopyridine sulfonamides, a class of compounds featuring both an amino and a sulfonamide group on the pyridine core, have garnered considerable interest due to their diverse pharmacological activities, including potential applications as kinase inhibitors, antibacterial agents, and treatments for neglected tropical diseases.[1][5][6]
Synthesis of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide
The most direct and logical synthetic route to 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide is through the nucleophilic aromatic substitution (SNA r) of a suitable 2-halopyridine precursor. The 2-position of the pyridine ring is inherently activated towards nucleophilic attack, a reactivity profile that can be further enhanced by the presence of electron-withdrawing groups.[7][8]
The commercially available 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide serves as an ideal starting material for this transformation.[9] The chlorine atom at the 2-position is a good leaving group, and the electron-withdrawing trifluoromethyl and sulfonamide groups further activate the ring for nucleophilic displacement. The incoming nucleophile, in this case, is ammonia, which will displace the chloride to yield the desired 2-amino product.
Proposed Synthetic Workflow:
Caption: Proposed Synthesis of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide
Detailed Experimental Protocol:
This protocol is based on established procedures for the amination of 2-chloropyridines and is adapted for the specific substrate, 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide.[10]
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide (Starting Material)
-
Aqueous Ammonia (28-30%) or Ammonia solution in a suitable organic solvent (e.g., 1,4-dioxane)
-
High-pressure reaction vessel (Autoclave)
-
Magnetic stirrer with heating capabilities
-
Standard laboratory glassware for extraction and purification
-
Solvents for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Rotary evaporator
-
Purification system (e.g., Flash column chromatography or recrystallization solvents)
Procedure:
-
Reaction Setup: In a high-pressure autoclave equipped with a magnetic stir bar, add 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide.
-
Addition of Ammonia: To the starting material, add an excess of aqueous ammonia (or a solution of ammonia in an organic solvent). The use of a sealed, pressure-rated vessel is crucial due to the volatility of ammonia and the elevated temperatures required for the reaction.
-
Reaction Conditions: Seal the autoclave and heat the reaction mixture with vigorous stirring. A typical temperature range for this type of amination is 100-150 °C. The internal pressure will increase as the temperature rises. The reaction should be monitored for completion by taking aliquots (after cooling and depressurizing the vessel) and analyzing them by a suitable method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from several hours to overnight.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Extraction: Transfer the reaction mixture to a separatory funnel. If the reaction was performed in an aqueous medium, extract the product into an organic solvent like dichloromethane or ethyl acetate. If an organic solvent was used for the reaction, it may be necessary to add water to dissolve any inorganic salts before extraction. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide can be purified by either flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent or solvent mixture.
Self-Validating System and Causality:
The success of this protocol relies on the principles of nucleophilic aromatic substitution. The electron-withdrawing nature of the trifluoromethyl and sulfonamide groups, combined with the inherent electron deficiency of the pyridine ring at the 2-position, makes the displacement of the chloride by ammonia thermodynamically and kinetically favorable. The use of a sealed autoclave is essential to maintain a high concentration of ammonia and to reach the necessary activation energy for the reaction. The purification step is critical to remove any unreacted starting material and potential side products, ensuring the high purity of the final compound required for biological and research applications.
Physicochemical Properties and Structural Information
| Property | Value | Source |
| SMILES String | NS(=O)(=O)c1c(N)ncc(c1)C(F)(F)F | Inferred from Structure |
| Molecular Formula | C₆H₅F₃N₃O₂S | Calculated |
| Molecular Weight | 256.19 g/mol | Calculated |
| Predicted LogP | 1.2 - 1.8 | Estimation based on analogs |
| Predicted pKa (basic) | 2.5 - 3.5 (amino group) | Estimation based on analogs |
| Predicted pKa (acidic) | 8.0 - 9.0 (sulfonamide) | Estimation based on analogs |
| Predicted Melting Point | 180 - 200 °C | Estimation based on analogs |
| Appearance | White to off-white solid | Predicted |
Potential Applications in Research and Drug Development
The unique structural features of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide make it a highly attractive building block for the synthesis of novel bioactive molecules.
Kinase Inhibition
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The sulfonamide and trifluoromethyl groups can be directed towards other regions of the active site to enhance potency and selectivity. Derivatives of this core could be investigated as inhibitors of various kinases implicated in cancer and inflammatory diseases.[1]
Antimicrobial and Antiprotozoal Agents
Sulfonamides have a long history as antimicrobial agents.[11] The incorporation of the trifluoromethyl-substituted pyridine ring could lead to the development of novel antibacterial and antifungal compounds with improved efficacy and pharmacokinetic properties. Furthermore, aminopyridine derivatives have shown promise as lead compounds for the treatment of neglected tropical diseases caused by protozoan parasites.[6]
Agrochemicals
Trifluoromethylpyridine derivatives are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[3][12] The combination of the trifluoromethyl and sulfonamide functionalities in this scaffold could lead to the discovery of new crop protection agents with novel modes of action.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and understanding of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide. By detailing a robust synthetic protocol based on nucleophilic aromatic substitution, this guide empowers researchers to access this valuable chemical entity. The predicted physicochemical properties and the discussion of its potential applications in medicinal chemistry and agrochemical research highlight the significance of this fluorinated heterocyclic building block. As the demand for novel and effective small molecules continues to grow, the strategic use of scaffolds such as 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide will undoubtedly play a crucial role in future scientific discoveries.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Orie, K. J., et al. (2025, August 7). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Anonymous. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC.
- Anonymous. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub.
- Ahamed, L. S., et al. (2025, February 28). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites | Moroccan Journal of Chemistry.
- Anonymous. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
- Anonymous. (2026, January 5). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites | Request PDF - ResearchGate.
- Anonymous. (2026, February 3). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate.
- Anonymous. (2021, July 9). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Anonymous. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- Anonymous. (n.d.). Buchwald–Hartwig amination - Wikipedia.
- Anonymous. (n.d.). Buchwald-Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
- Kimura, H., et al. (1999, February 1). Nucleophilic displacement in 2-chloro(trifluoromethyl)pyridines with amines and ammonia.
- Anonymous. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents.
- Anonymous. (2023, June 30). Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Anonymous. (2024, October 12). Buchwald-Hartwig Coupling - Alfa Chemistry.
- Hagimori, M., et al. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals.
- Anonymous. (n.d.). 2-Amino-5-(trifluoromethyl)pyridine-3-carboxylic acid - Sigma-Aldrich.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757.
- Anonymous. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- Anonymous. (2025, December). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent | Request PDF - ResearchGate.
- Anonymous. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents.
- LGC Standards. (n.d.). 2-Amino-5-(trifluoromethyl)pyridine.
- Dwivedi, P., et al. (2013, January 15). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq - SciSpace.
- ChemScene. (n.d.). 1208081-89-3 | 2-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- Anonymous. (2025, August 7). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines - ResearchGate.
- Anonymous. (2019, January 19). nucleophilic aromatic substitutions - YouTube.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemscene.com [chemscene.com]
- 10. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 11. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Fluorinated Pyridine Sulfonamides
Abstract
Aqueous solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2] For the increasingly important class of fluorinated pyridine sulfonamides, predicting and optimizing solubility presents a complex challenge due to the nuanced interplay of three key structural components: the ionizable pyridine ring, the acidic sulfonamide moiety, and the strategically placed, yet electronically enigmatic, fluorine substituents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the physicochemical principles governing the solubility of these compounds. We will dissect the structure-solubility relationships, offer field-proven experimental protocols for accurate solubility determination, and present a logical framework for rationally improving the solubility of this vital class of molecules.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a drug from administration to its target site is critically dependent on its ability to dissolve in aqueous biological fluids.[3] Poor aqueous solubility is a primary reason for the failure of promising drug candidates in clinical trials, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[1][4] Such compounds often exhibit low and erratic oral bioavailability, hindering the establishment of reliable dose-response relationships and posing significant challenges for formulation development.[2] Therefore, a thorough understanding and early assessment of solubility are paramount in modern drug discovery to de-risk projects, reduce development costs, and accelerate the delivery of effective medicines.[5][6]
Fluorinated pyridine sulfonamides have emerged as a privileged scaffold in medicinal chemistry, finding applications as antibacterial agents, anticancer therapeutics, and inhibitors of various enzymes.[7][8] The pyridine ring offers a basic handle for salt formation and hydrogen bonding, the sulfonamide group provides a key acidic and hydrogen-bonding motif for target interaction, and fluorine substitution is a powerful tool for modulating metabolic stability, binding affinity, and other physicochemical properties.[9][10] However, the combined influence of these groups on aqueous solubility is not straightforward and requires a detailed, systematic analysis.
Theoretical Framework: Key Physicochemical Drivers of Solubility
The solubility of a compound is governed by a delicate balance between its crystal lattice energy (the energy required to break apart the solid-state structure) and the solvation energy released when the molecule interacts with solvent molecules.[11] For ionizable compounds like fluorinated pyridine sulfonamides, several additional factors come into play.
Ionization (pKa) and pH-Dependent Solubility
The solubility of acidic and basic compounds is highly dependent on the pH of the aqueous medium.[12]
-
The Pyridine Moiety: Pyridine is a weak base with a typical pKa of around 5.2.[13] Below this pH, the pyridine nitrogen becomes protonated, forming a positively charged pyridinium ion, which generally leads to a significant increase in aqueous solubility.
-
The Sulfonamide Moiety: The sulfonamide group (-SO₂NH-) is weakly acidic. The pKa of the sulfonamide proton can vary widely (typically from 8 to 11) depending on the electronic nature of the attached aromatic ring.[14][15] Electron-withdrawing groups, including the pyridine ring itself and fluorine substituents, can lower the pKa, making the sulfonamide more acidic.[14] Above its pKa, the sulfonamide deprotonates to form an anion, which enhances water solubility.
The overall solubility profile of a fluorinated pyridine sulfonamide is thus a composite of the ionization states of both the pyridine and sulfonamide groups, as dictated by the Henderson-Hasselbalch equation.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that often has an inverse relationship with aqueous solubility.[16] It is typically measured as the octanol-water partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH). High lipophilicity can lead to increased metabolic clearance and toxicity, alongside poor solubility.[16]
The Complex Role of Fluorine
The introduction of fluorine into a molecule has profound and often counterintuitive effects on its properties. While fluorine is the most electronegative element, its impact on solubility is not simply a matter of increasing polarity.[9]
-
Increased Lipophilicity: Paradoxically, replacing hydrogen with fluorine often increases the lipophilicity of a molecule.[17] This is because the highly polarized C-F bond is a poor hydrogen bond acceptor, and the fluorine atom itself is not significantly more "hydrophilic" than a hydrogen atom in many contexts.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers, as discussed above.[9] This can alter the pH-solubility profile.
-
Conformational Effects: Fluorine substitution can influence molecular conformation, which in turn can affect crystal packing and the molecule's ability to interact with water.[10]
-
Disruption of Crystal Packing: In some cases, the introduction of fluorine can disrupt efficient crystal lattice packing, lowering the melting point and potentially increasing solubility.
It is a common misconception that fluorination always improves solubility; its effect is highly context-dependent.[18]
Caption: Key factors influencing the solubility of fluorinated pyridine sulfonamides.
Structure-Solubility Relationships (SSR) and Data
While a comprehensive public database for the solubility of fluorinated pyridine sulfonamides is lacking, we can infer trends from related compound classes and general medicinal chemistry principles.[8] The following table summarizes qualitative and, where available, quantitative data for representative compounds.
| Compound Name/Structure | Molecular Formula | MW ( g/mol ) | LogP (calc.) | Solubility Data | Reference |
| Pyridine-2-sulfonamide | C₅H₆N₂O₂S | 158.18 | -0.3 | Soluble in polar solvents like water and alcohols. | [19][20] |
| Pyridine-3-sulfonamide | C₅H₆N₂O₂S | 158.18 | - | Solid. | [21] |
| Sulfapyridine | C₁₁H₁₁N₃O₂S | 249.29 | 0.36 | Solubility increases with increasing pH. | [22][23] |
| 6,8-Dichloro-2-[(4-fluorophenylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine | C₁₄H₈Cl₂FN₃O₄S | 419.20 | - | Low thermodynamic solubility at pH 7.4 (value not specified). | [24] |
Key SSR Insights:
-
Position of the Sulfonamide: The electronic interplay between the sulfonamide and the pyridine nitrogen changes with substitution position (2-, 3-, or 4-), which will influence the pKa of both groups and thus the solubility profile.
-
Substitution on the Pyridine Ring: Adding lipophilic or electron-withdrawing/donating groups to the pyridine ring will modulate both LogP and pKa. For example, a chloro-substituent, as seen in the imidazopyridine example, is expected to decrease aqueous solubility.[8]
-
Substitution on the Sulfonamide Nitrogen: In many sulfonamide drugs, the nitrogen is substituted with another heterocyclic ring. The nature of this ring has a major impact on the sulfonamide's pKa and overall solubility.[25]
-
Fluorination Pattern: The position and number of fluorine atoms are critical. A trifluoromethyl (-CF₃) group will have a much more pronounced effect on lipophilicity and electronics than a single fluoro-substituent.
Experimental Determination of Solubility
Accurate and reproducible solubility data is essential. Two main types of solubility are measured in drug discovery: kinetic and thermodynamic.[26]
-
Kinetic Solubility: This measures the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[27][28] It's a high-throughput method suitable for early-stage screening but can sometimes overestimate solubility as it may not represent a true equilibrium state.[6][26]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by equilibrating an excess of the solid compound in an aqueous buffer over an extended period (e.g., 24 hours) and then measuring the concentration of the dissolved compound in the supernatant.[26][29] The "shake-flask" method is the gold standard for this measurement.[29]
Standard Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol provides a self-validating system for obtaining reliable equilibrium solubility data.
Objective: To determine the equilibrium (thermodynamic) solubility of a fluorinated pyridine sulfonamide in a buffered aqueous solution.
Materials:
-
Test compound (solid, >98% purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control (set to 25 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with UV or MS detector
Methodology:
-
Preparation: Add an excess of the solid test compound to a 2 mL glass vial (e.g., 1-2 mg). The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
-
Equilibration: Cap the vial securely and place it on an orbital shaker in a temperature-controlled environment (25 °C). Shake the slurry for 24 hours to ensure equilibrium is reached. Causality: 24 hours is typically sufficient for most drug-like molecules to reach a state where the rate of dissolution equals the rate of precipitation.
-
Phase Separation: After 24 hours, allow the vials to stand for 1 hour to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid. Trustworthiness: This dual settling and centrifugation step ensures a clear supernatant, minimizing the risk of solid particles being carried over, which would artificially inflate the measured solubility.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further validation, filter this aliquot through a 0.22 µm syringe filter. Self-Validation: Comparing the concentration of filtered vs. unfiltered supernatant can identify if the compound is adsorbing to the filter material.
-
Dilution: Accurately dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to bring the concentration within the linear range of the analytical method's standard curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Quantify the concentration against a standard curve prepared from a known stock solution of the test compound.
-
Calculation: Calculate the original solubility in the buffer, accounting for the dilution factor. Report the result in µg/mL or µM.
Caption: Experimental workflow for thermodynamic solubility determination.
Conclusion and Outlook
The aqueous solubility of fluorinated pyridine sulfonamides is a complex, multifactorial property that is critical to their success as drug candidates. A rational approach to optimizing solubility requires a deep understanding of the interplay between the pKa of the pyridine and sulfonamide moieties, the overall lipophilicity of the molecule, and the nuanced effects of fluorine substitution. By employing robust, validated experimental protocols like the shake-flask method, researchers can generate reliable data to guide their medicinal chemistry efforts. Future work, including the development of accurate in-silico prediction models trained on high-quality experimental data for this specific chemical class, will further empower scientists to design and synthesize novel fluorinated pyridine sulfonamides with optimized, drug-like properties.[11][30]
References
-
Chiticaru, E., & Gafițanu, E. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]
-
Zhang, Y., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Scientific Reports. [Link]
-
P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
Semantic Scholar. (2025, July 31). Solubility in drug discovery: Significance and symbolism. [Link]
-
Chen, S. (2020, December 15). Predicting Drug Solubility with Deep Learning. Medium. [Link]
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. [Link]
-
Reker, D., et al. (2025, September 25). Rethinking the AI Paradigm for Solubility Prediction of Drug‑Like Compounds with Dual‐Perspective Modeling and Experimental Validation. Advanced Science. [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
-
Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Combinatorial Chemistry & High Throughput Screening. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]
-
ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
Royal Society of Chemistry. (2019, May 29). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]
-
PubChem. (n.d.). Pyridine sulfonamide. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. [Link]
-
ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]
-
ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
-
Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. [Link]
-
ResearchGate. (2025, August 7). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]
-
ChemRxiv. (n.d.). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. [Link]
-
Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]
-
Taylor & Francis Online. (n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. [Link]
-
PubChem. (n.d.). Pyridine. [Link]
-
MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
-
ResearchGate. (n.d.). The pK a values of the sulfonamides studied. [Link]
-
StudySmarter. (2023, October 21). Pyridine: Uses, Structure & pKa. [Link]
-
National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
PubMed. (2004, August 31). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. [Link]
-
ResearchGate. (2025, August 6). Synthesis and properties of fluorinated pyridine-containing polyimides. [Link]
-
PubMed. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. [Link]
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. lifechemicals.com [lifechemicals.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. azolifesciences.com [azolifesciences.com]
- 17. quora.com [quora.com]
- 18. inhancetechnologies.com [inhancetechnologies.com]
- 19. Pyridine sulfonamide | C5H6N2O2S | CID 12000791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. CAS 63636-89-5: pyridine-2-sulfonamide | CymitQuimica [cymitquimica.com]
- 21. Pyridine-3-sulfonamide | 2922-45-4 [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. enamine.net [enamine.net]
- 27. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 29. researchgate.net [researchgate.net]
- 30. Rethinking the AI Paradigm for Solubility Prediction of Drug‑Like Compounds with Dual‐Perspective Modeling and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Leveraging 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide in Fragment-Based Drug Design
Introduction: The Strategic Value of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2][3] By starting with small, low-complexity molecules (fragments), FBDD allows for a more thorough exploration of a target's binding sites and often yields lead compounds with superior drug-like properties.[4][5] The success of this approach is underscored by the number of FBDD-derived drugs that have reached the market, including Vemurafenib and Venetoclax.[6]
This guide focuses on a fragment of particular interest: 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide . This molecule is a compelling starting point for an FBDD campaign due to the unique combination of its constituent chemical moieties:
-
The Sulfonamide Group: A well-established pharmacophore present in a multitude of FDA-approved drugs.[7][8] It is a versatile hydrogen bond donor and acceptor, capable of forming strong, directional interactions with protein targets, thereby anchoring the fragment in a specific binding pocket.[9][10] Sulfonamides have been shown to target a wide range of enzymes, including carbonic anhydrases and proteases.[7][10][11]
-
The Pyridine Ring: A common heterocyclic scaffold in medicinal chemistry, the pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking.
-
The Trifluoromethyl Group: The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. It is highly lipophilic and can modulate the pKa of nearby functional groups, influencing the overall pharmacokinetic profile of a potential drug candidate.
-
The Amino Group: This group provides an additional hydrogen bond donor and a potential vector for chemical elaboration during the hit-to-lead optimization phase.
Collectively, these features make 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide a high-quality starting fragment with the potential to bind to a diverse range of biological targets and serve as a foundation for the development of potent and selective inhibitors.
FBDD Workflow Utilizing 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide
The following diagram outlines a typical FBDD workflow, which will be detailed in the subsequent protocols.
Caption: A generalized workflow for a Fragment-Based Drug Design (FBDD) campaign.
Protocols
Protocol 1: Fragment Library Preparation and Quality Control
Objective: To prepare a high-quality fragment library, including 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide, suitable for biophysical screening.
Rationale: The success of an FBDD campaign is highly dependent on the quality and diversity of the fragment library. Fragments must be soluble and stable in aqueous buffers at the high concentrations required for screening.
Materials:
-
2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide and other selected fragments
-
Dimethyl sulfoxide (DMSO), high purity
-
Screening buffer (e.g., PBS or HEPES-based buffer, pH 7.4)
-
Acoustic liquid handler or manual pipettes
-
96- or 384-well plates
Procedure:
-
Fragment Selection: Assemble a diverse library of 1000-3000 fragments that adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, number of H-bond donors/acceptors < 3 each). Our target fragment, 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide, fits these criteria.
-
Solubility Screening:
-
Prepare a high-concentration stock solution of each fragment (e.g., 100 mM in DMSO).
-
Add the fragment stock to the screening buffer to a final concentration of 1 mM.
-
Incubate for 1-2 hours at room temperature.
-
Visually inspect for precipitation and measure turbidity using a plate reader. Fragments that precipitate are flagged or removed from the library.
-
-
Purity and Identity Confirmation: Analyze each fragment by LC-MS and ¹H NMR to confirm its identity and purity (>95%).
-
Plating: Prepare a master plate of the fragment library in DMSO. From this, create replicate plates for screening assays.
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the target protein.
Rationale: SPR is a highly sensitive, label-free technique that can detect the weak binding interactions typical of fragments.[12] It provides real-time data on binding kinetics and affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein, purified and with a suitable tag for immobilization (e.g., His-tag)
-
Immobilization reagents (e.g., EDC/NHS)
-
Screening buffer
-
Fragment library plates
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions to achieve a suitable density (e.g., 8,000-12,000 Response Units).
-
Screening:
-
Inject each fragment from the library over the sensor surface at a single high concentration (e.g., 200 µM).
-
Include buffer-only injections for double referencing.
-
Monitor the change in response units (RU) to detect binding.
-
-
Hit Identification: Fragments that produce a response significantly above the background are considered primary hits.
Data Presentation:
| Fragment ID | Molecular Weight (Da) | Structure | SPR Response (RU) at 200 µM | Hit? (Y/N) |
| F001 | 257.2 | 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide | 45 | Y |
| F002 | 122.1 | Benzoic Acid | 5 | N |
| F003 | 198.2 | N-acetyl-L-tryptophan | 30 | Y |
Protocol 3: Hit Validation and Affinity Determination by NMR and ITC
Objective: To confirm the binding of primary hits and determine their binding affinity.
Rationale: Orthogonal validation methods are crucial to eliminate false positives from the primary screen. NMR spectroscopy can confirm direct binding to the target protein, while Isothermal Titration Calorimetry (ITC) provides thermodynamic data and a precise dissociation constant (Kd).[13][14][15]
A. NMR Spectroscopy (¹H-¹⁵N HSQC):
Materials:
-
¹⁵N-labeled target protein
-
NMR spectrometer with a cryoprobe
-
NMR tubes
-
Validated fragment hits
Procedure:
-
Sample Preparation: Prepare a solution of ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer.
-
Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Fragment Titration: Add the fragment hit (e.g., 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide) to the protein sample at a molar excess (e.g., 10-fold).
-
Data Acquisition: Acquire another ¹H-¹⁵N HSQC spectrum.
-
Analysis: Compare the two spectra. Chemical shift perturbations (CSPs) of specific amino acid residues in the protein indicate a direct binding event.
B. Isothermal Titration Calorimetry (ITC):
Materials:
-
ITC instrument
-
Target protein
-
Validated fragment hits
Procedure:
-
Sample Preparation: Prepare the protein solution (in the cell) and a concentrated solution of the fragment (in the syringe) in the same buffer.
-
Titration: Perform a series of injections of the fragment into the protein solution.
-
Data Analysis: Integrate the heat changes upon each injection and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Data Presentation:
| Fragment ID | NMR CSPs Observed? | ITC Kd (µM) | Ligand Efficiency (LE) |
| F001 | Yes | 350 | 0.35 |
| F003 | Yes | 800 | 0.28 |
Protocol 4: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Rationale: A high-resolution crystal structure provides invaluable information about the binding mode of the fragment, including the specific interactions it makes with the protein.[14][16] This information is the foundation for structure-guided hit-to-lead optimization.[17]
Materials:
-
Purified target protein
-
Validated fragment hits
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source preferred)
Procedure:
-
Crystallization: Set up crystallization trials for the target protein to obtain well-diffracting crystals.
-
Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment (e.g., 1-10 mM).
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure of the protein-fragment complex using molecular replacement. Refine the model and analyze the electron density maps to confirm the binding pose of the fragment.
Hit-to-Lead Optimization Strategies
Once a high-resolution structure of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide bound to the target is obtained, several strategies can be employed for optimization:[18][19][20]
Caption: Key strategies for hit-to-lead optimization in FBDD.
-
Fragment Growing: The amino group on the pyridine ring is an ideal vector for chemical elaboration. Synthetic chemistry can be used to add substituents that extend into nearby pockets of the binding site, forming additional favorable interactions and increasing potency.[18]
-
Fragment Linking/Merging: If other fragments are found to bind in proximity, a linker can be designed to connect them, often resulting in a dramatic increase in affinity. Alternatively, the key binding features of overlapping fragments can be merged into a single, more potent compound.[19]
Conclusion
2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide represents a highly promising starting point for fragment-based drug discovery campaigns. Its combination of a potent hydrogen-bonding sulfonamide group and a metabolically stable trifluoromethylpyridine scaffold provides a strong foundation for developing high-affinity ligands. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this and similar fragments to discover and optimize novel therapeutic agents for a wide range of biological targets.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- Fragment Based Drug Design: A Review. (2024). International Journal of Pharmaceutical Sciences.
- Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (n.d.). PMC.
- Fragment-based drug discovery: A graphical review. (2025). PubMed.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.
- Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025).
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council.
- The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.
- Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals.
- Sulfonamide (medicine). (n.d.). Wikipedia.
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). PMC - NIH.
- Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus.
- Hits and Lead Optimization in drug development. (2025). YouTube.
- Approaches to Fragment-Based Drug Design. (2022). Utrecht University.
- Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2007). PubMed.
- Fragment screening by SPR/NMR. (n.d.). The Pharmaceutical Society of Japan.
- Protocol to perform fragment screening using NMR spectroscopy. (2024). PubMed.
- Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic.
- Crystallographic Fragment Screening. (n.d.).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. massbio.org [massbio.org]
- 5. onenucleus.com [onenucleus.com]
- 6. Fragment-based drug discovery: A graphical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 9. ajchem-b.com [ajchem-b.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. pharm.or.jp [pharm.or.jp]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 14. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 17. academic.oup.com [academic.oup.com]
- 18. lifechemicals.com [lifechemicals.com]
- 19. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug development hit and lead optimization [pion-inc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide CAS Registry (Parent/Analogs): 74784-70-6 (Precursor), 79456-26-1 (3-Chloro analog)
Executive Summary: The "Push-Pull" Yield Trap
Synthesizing 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide presents a classic "push-pull" electronic conflict. The 2-amino group is a strong electron donor (activating, ortho/para directing), pushing electron density into the ring. However, the 5-trifluoromethyl group is a potent electron withdrawer (deactivating), pulling density away.
While the 3-position is theoretically activated by the adjacent amino group, the overall ring is electron-deficient compared to benzene. The most common cause of low yield (<30%) is the formation of an unreactive sulfonic acid zwitterion (inner salt) that precipitates out of the chlorosulfonic acid solution before conversion to the sulfonyl chloride is complete.
This guide provides an optimized "Golden Route" to bypass this solubility trap and a diagnostic troubleshooting module.
Diagnostic Workflow (Interactive)
Before altering your protocol, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying the root cause of synthetic failure.
The "Golden Route": Optimized Protocol
This protocol modifies the standard chlorosulfonation by introducing a staged thionyl chloride addition to maintain solubility and drive the equilibrium from sulfonic acid to sulfonyl chloride.
Phase 1: Chlorosulfonation (The Critical Step)
Reagents:
-
Substrate: 2-Amino-5-(trifluoromethyl)pyridine (1.0 eq)
-
Solvent/Reagent: Chlorosulfonic acid (
) (5.0 - 8.0 eq) -
Additive: Thionyl chloride (
) (2.0 - 3.0 eq) -
Catalyst (Optional): Sodium chloride (NaCl) (0.5 eq) - promotes HCl gas evolution and shifting equilibrium.
Step-by-Step Methodology:
-
Cryogenic Addition: Charge
into a dry flask under . Cool to 0–5°C .-
Why: The initial protonation of the amine is highly exothermic.
-
-
Substrate Loading: Add the pyridine precursor portion-wise over 30 minutes. Keep internal temp
.-
Checkpoint: Ensure fully dissolved. If a thick paste forms, increase
volume.
-
-
First Heat Ramp: Slowly warm to 90°C and hold for 2 hours.
-
The Thionyl Chaser: Cool slightly to 60°C. Add
dropwise over 1 hour.-
Critical Control: Vigorous gas evolution (
, ) will occur. Do not seal the system.
-
-
Second Heat Ramp: Heat to reflux (approx. 110–120°C) for 3–5 hours.
-
Why: This forces the conversion of the insoluble sulfonic acid to the soluble sulfonyl chloride.
-
Phase 2: Quench and Amination
Reagents:
-
Ammonia source:
(gas) or (28% aq) in THF/DCM.
Methodology:
-
The "Reverse" Quench: Cool reaction mass to RT. Pour the reaction mass slowly onto crushed ice with vigorous stirring.
-
Safety: Never add water to the acid. The exotherm will vaporize the mixture.
-
-
Extraction (Critical for Yield): Extract the sulfonyl chloride immediately with DCM (Dichloromethane) or EtOAc .
-
Note: Do not let the aqueous suspension sit; the sulfonyl chloride hydrolyzes rapidly back to the acid.
-
-
Amination: Dry the organic layer (
). Cool to 0°C. Bubble anhydrous gas or add dropwise until pH > 9. -
Workup: Evaporate solvent. Wash solid with water to remove ammonium chloride salts.[4] Recrystallize from Ethanol/Water.
Data Summary: Yield Comparison
| Variable | Standard Method | Optimized Method |
| Reagent | ||
| Temperature | 140°C (Constant) | 90°C |
| Quench | Direct Water | Reverse Ice Quench + Immed. Extraction |
| Typical Yield | 15–25% | 65–78% |
| Major Impurity | Sulfonic Acid (Salt) | 3-Chloro-derivative (<5%) |
Troubleshooting Q&A
Q1: My reaction mixture turns into a solid "brick" inside the flask. What happened? A: You formed the sulfonic acid inner salt (Zwitterion), which is insoluble in the acid at lower temperatures.
-
Fix: Do not stop stirring. Add the Thionyl Chloride (
) immediately. The conversion to sulfonyl chloride breaks the zwitterionic interaction, solubilizing the product. If it remains solid, raise the temperature to 120°C after addition.
Q2: I see a significant impurity with Mass M+35. Is this a byproduct? A: Yes, this is the 3-chloro-2-amino-5-(trifluoromethyl)pyridine .
-
Cause: Over-heating with Thionyl Chloride or presence of elemental chlorine impurities.
-
Fix: Reduce the amount of
to 1.5 eq. Ensure you are not refluxing longer than necessary (monitor via TLC/LCMS).
Q3: The Sulfonyl Chloride disappears during workup. Where did it go? A: It hydrolyzed back to the water-soluble sulfonic acid.
-
Fix: Speed is critical. The sulfonyl chloride of electron-deficient pyridines is highly labile. Use ice-cold water for the quench and extract into DCM within 5 minutes .
Q4: Can I use the "Protection Strategy" (Acetylation) for this molecule? A: Yes, and it often improves regioselectivity.
-
Protocol: Acetylate the amine first (
, reflux) 2-acetamido-5-(trifluoromethyl)pyridine. -
Benefit: The acetamido group is bulkier (steric hindrance) and prevents N-sulfonation.
-
Trade-off: Requires a deprotection step (acid hydrolysis) at the end, which adds a step but may increase overall purity.
Visualizing the Pathway
Figure 2: Reaction pathway highlighting the critical solubilization step using Thionyl Chloride.
References
-
Synthesis of Pyridine Sulfonamides
-
Chlorosulfonation Protocols (Patents)
-
General Sulfonation of Deactivated Amines
- Title: Application Notes and Protocols for the Sulfonation of 2-Chloroaniline (Analogous chemistry for deactiv
-
Source: BenchChem Protocols.[7]
-
Handling of Trifluoromethyl Pyridines
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for preparing 2-amino-3-chloro-5-trifluoromethylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 6. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubilizing 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide
Executive Summary & Root Cause Analysis
The Molecule: 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide is a highly functionalized building block often used in fragment-based drug discovery. Its structure presents a unique "solubility paradox":
-
Lipophilicity: The trifluoromethyl (-CF3) group is highly lipophilic, reducing water solubility.
-
Lattice Energy: The sulfonamide (-SO₂NH₂) and amino (-NH₂) groups act as potent hydrogen bond donors and acceptors. In the solid state, these form an extremely stable crystal lattice network that resists solvation.
The Problem: Users frequently report that the compound dissolves initially in DMSO but precipitates upon storage or "crashes out" immediately when diluted into aqueous media.[1]
The Root Causes:
-
Hygroscopicity of DMSO: DMSO is a "water magnet." It can absorb up to 10% of its weight in water from the atmosphere within 24 hours. Even 1-2% water content in DMSO can drastically reduce the solubility of this specific lipophilic sulfonamide, causing "mystery precipitation" in stored stocks [1, 2].
-
Thermodynamic vs. Kinetic Solubility: The compound may form a supersaturated solution (kinetic solubility) that is unstable. Over time, or upon a freeze-thaw cycle, it reverts to its thermodynamically stable crystalline form (precipitation).
-
The "Solvent Shock": Direct dilution from 100% DMSO to aqueous buffer creates a massive polarity shift, forcing the hydrophobic -CF3 moiety to aggregate before the water molecules can solvate the polar groups.
Interactive Troubleshooting Workflows
Workflow A: The "Crash Out" Decision Tree
Use this logic flow when your compound will not dissolve or precipitates unexpectedly.
Caption: Logical decision tree for troubleshooting solubility issues, prioritizing solvent integrity and stepwise dilution.
Standardized Protocols
Protocol 1: Preparation of High-Stability Stock Solutions
Objective: To create a 10 mM - 50 mM stock that resists precipitation.
Reagents:
-
Compound: 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide.
-
Solvent: Anhydrous DMSO (≥99.9%, stored under argon/nitrogen). Do not use DMSO that has been opened for >1 month without a desiccator.
Procedure:
-
Weighing: Weigh the specific amount of powder into a glass vial (avoid plastic if possible to minimize leaching).
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.
-
Vortex: Vortex vigorously for 30 seconds.
-
Inspection:
-
If clear: Proceed to step 6.
-
If cloudy/particulates visible: Proceed to step 5.
-
-
Thermal & Acoustic Energy:
-
Place the sealed vial in a 37°C water bath for 10 minutes.
-
Transfer immediately to a ultrasonic bath (sonicator) for 5 minutes.
-
Note: Do not exceed 40°C to prevent thermal degradation of the sulfonamide.
-
-
Aliquot & Storage:
-
Divide into small, single-use aliquots (e.g., 50 µL).
-
Critical: Flush vials with inert gas (Argon/Nitrogen) before sealing to exclude moisture.
-
Store at -20°C or -80°C.
-
Protocol 2: The "Step-Down" Dilution Method (Preventing Assay Crash-Out)
Objective: To introduce the hydrophobic compound to water without triggering immediate aggregation.
The Science: Direct addition of high-concentration DMSO stock into aqueous media causes a local "explosion" of precipitation because the DMSO diffuses away faster than the compound can solubilize.
Procedure:
-
Start: 50 mM Stock in 100% DMSO.
-
Intermediate Step: Dilute the stock 10-fold using 100% DMSO (not water) to create a 5 mM Working Stock.
-
Final Dilution: Add the 5 mM Working Stock to your assay buffer while vortexing the buffer .
-
Target: Final DMSO concentration should be <1% (v/v) to avoid cytotoxicity, but high enough to keep the compound soluble.
-
Frequently Asked Questions (Technical FAQ)
Q1: Why does my stock solution turn cloudy after being in the freezer for a week? A: This is likely due to water absorption . DMSO is hygroscopic.[1][2][3] If the vial was not sealed tightly or stored with desiccant, moisture from the freezer air entered the DMSO. This water acts as an "anti-solvent," forcing the lipophilic sulfonamide out of solution.
-
Fix: Thaw completely at 37°C and sonicate. If it does not redissolve, the water content is too high; prepare a fresh stock with anhydrous DMSO [1, 3].
Q2: What is the maximum solubility of this compound in DMSO? A: While batch-specific, structurally similar trifluoromethyl-pyridine sulfonamides typically achieve 50 mM to 100 mM in pure, anhydrous DMSO. However, for practical biological assays, we recommend limiting stocks to 10-20 mM to prevent supersaturation issues during storage [4].
Q3: My assay buffer is at pH 7.0. Is that a problem? A: It might be. Sulfonamides are weakly acidic (pKa typically ~10, but the pyridine ring can influence this). At pH 7.0, the molecule is largely neutral (protonated sulfonamide), which is its least soluble form.
-
Tip: If your assay allows, adjusting the pH to 7.4 - 8.0 can slightly increase the ionization of the sulfonamide group, significantly improving aqueous solubility without affecting cell viability [5].
Q4: Can I use PBS for the initial dilution? A: No. Phosphate Buffered Saline (PBS) has high ionic strength, which can "salt out" organic molecules. Always perform intermediate dilutions in DMSO or a low-salt buffer before the final addition to PBS or media.
Solubility Data Reference Table
| Solvent System | Estimated Solubility Limit | Risk Factor | Recommendation |
| Anhydrous DMSO | ~50 - 100 mM | Low | Recommended for Stock |
| "Wet" DMSO (stored open) | < 10 mM | High | Avoid |
| Ethanol | < 5 mM | High | Not recommended |
| PBS (pH 7.4) | < 100 µM | Extreme | Only for final assay |
| Cell Culture Media + Serum | ~200 µM | Moderate | Serum proteins (Albumin) may bind/solubilize |
References
-
BenchChem Technical Support. (2025).[1][4] Troubleshooting Compound Precipitation in DMSO Stocks. Retrieved from BenchChem.com.
-
Ziath Ltd. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[2][5] Combinatorial Chemistry and High Throughput Screening.[3][5]
-
National Institutes of Health (NIH). (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed.
-
SynQuest Laboratories. (2025). Safety Data Sheet: 2-Amino-5-(trifluoromethyl)pyridine.[6][7]
-
ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ziath.com [ziath.com]
- 3. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ziath.com [ziath.com]
- 6. iskweb.co.jp [iskweb.co.jp]
- 7. 2-Amino-5-(trifluoromethyl)pyridine 97 74784-70-6 [sigmaaldrich.com]
Technical Support Center: Recrystallization of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide
Welcome to the technical support center for the purification of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide?
A1: While a universally "perfect" solvent does not exist for all crystallization scenarios, the ideal solvent for recrystallization should exhibit high solubility for 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide at elevated temperatures and low solubility at lower temperatures. Given the structural features of the molecule (a pyridine ring, an amino group, a sulfonamide group, and a trifluoromethyl group), a moderately polar solvent is a logical starting point. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[1] Experimentation with a range of solvents is highly recommended to determine the optimal conditions for your specific sample's purity profile.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue where the dissolved solid separates as a liquid instead of a crystalline solid.[1] This often occurs if the compound's melting point is lower than the solution's temperature or if there's a high concentration of impurities.[1] To address this, you can try the following:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.[1]
-
Lower the Cooling Temperature: A more gradual cooling process can encourage crystal formation.
-
Change the Solvent System: The current solvent may be too nonpolar. Consider switching to a more polar solvent or adjusting the ratio of your solvent mixture (e.g., increasing the water content in an ethanol-water mixture).
-
Induce Crystallization: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.[1]
Q3: No crystals are forming even after the solution has cooled completely. What is the problem?
A3: The lack of crystal formation is typically due to one of two reasons:
-
Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its normal solubility, but crystallization hasn't been initiated.[1] In this case, inducing crystallization by scratching the flask or adding a seed crystal is recommended.[1]
-
Excessive Solvent: If too much solvent was used, the solution might not be saturated enough for crystals to form upon cooling. If this is the case, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be frustrating. Here are a few factors to consider:
-
Solvent Choice: The solvent might be too good at dissolving your compound even at low temperatures. Re-evaluate your solvent system to find one where the solubility difference between hot and cold is more pronounced.
-
Incomplete Precipitation: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum precipitation. An ice bath can sometimes improve yield, but be cautious as rapid cooling can sometimes trap impurities.
-
Filtration Losses: Be mindful during the filtration step to minimize the loss of product. Ensure your filter paper is properly seated and that you quantitatively transfer all the crystals to the funnel.
Troubleshooting Guide
This troubleshooting guide provides a systematic approach to resolving common issues encountered during the recrystallization of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide.
Table 1: Troubleshooting Common Recrystallization Problems
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | - Compound's melting point is lower than the solution temperature.- High concentration of impurities.- Inappropriate solvent polarity. | - Re-dissolve the oil in additional hot solvent and cool slowly.[1]- Switch to a more polar solvent or a different solvent mixture (e.g., ethanol-water).[1]- Consider a preliminary purification step like column chromatography if the crude product is highly impure.[1] |
| No Crystal Formation | - Solution is supersaturated.- Too much solvent was used. | - Induce crystallization by scratching the flask or adding a seed crystal.[1]- Gently evaporate some of the solvent to increase the concentration and then cool again. |
| Poor Crystal Quality (e.g., needles, powder) | - Cooling rate is too fast.- Solvent system is not optimal. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Experiment with different solvent systems to find one that promotes the growth of well-defined crystals. |
| Low Yield | - Compound has significant solubility in the cold solvent.- Insufficient cooling time.- Product loss during transfer or filtration. | - Select a solvent with a steeper solubility curve (large difference in solubility between hot and cold).- Ensure the solution is thoroughly cooled before filtration.- Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
Experimental Protocol: Solvent Screening for Recrystallization
Given the lack of a specific published protocol for this exact molecule, a systematic solvent screening is the most scientifically sound approach.
Objective: To identify a suitable single or mixed solvent system for the recrystallization of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide.
Materials:
-
Crude 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide
-
A selection of solvents with varying polarities (see Table 2)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
-
Ice bath
Procedure:
-
Initial Solubility Testing (Small Scale):
-
Place approximately 10-20 mg of the crude compound into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required. This provides an indication of solubility at room temperature.
-
-
Hot Solubility Testing:
-
For solvents in which the compound was sparingly soluble at room temperature, gently heat the test tubes in a heating block or water bath.
-
Continue adding the solvent dropwise with heating until the solid completely dissolves. Note the temperature and the total volume of solvent used.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Observe for crystal formation. Note the quality and quantity of the crystals.
-
If no crystals form at room temperature, place the test tubes in an ice bath and observe again.
-
-
Solvent System Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields high-quality crystals upon cooling.
-
If a single solvent is not ideal, consider a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Table 2: Potential Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Rationale |
| Water | 10.2 | 100 | High polarity, may be a good anti-solvent. |
| Ethanol | 4.3 | 78 | Moderate polarity, often used for sulfonamides. |
| Isopropanol | 3.9 | 82 | Similar to ethanol, a good alternative. |
| Acetone | 5.1 | 56 | Higher polarity, good dissolving power. |
| Ethyl Acetate | 4.4 | 77 | Moderate polarity, less polar than alcohols. |
| Toluene | 2.4 | 111 | Low polarity, may be useful as an anti-solvent or for removing nonpolar impurities. |
| Acetonitrile | 5.8 | 82 | Polar aprotic solvent. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
- BenchChem. (2025).
Sources
Stability of trifluoromethylpyridine sulfonamides under basic conditions
Topic: Stability & Troubleshooting of Trifluoromethylpyridine (TFMP) Sulfonamides in Basic Media Ticket ID: TFMP-SULF-001 Status: Open / Guide Generated
Introduction: The "Achilles' Heel" of a Privileged Scaffold
Welcome to the Technical Support Center. You are likely here because you are observing unexpected degradation, low yields, or baffling LCMS signals while working with trifluoromethylpyridine sulfonamides .
While the trifluoromethylpyridine (TFMP) motif is a "privileged structure" in drug discovery—valued for metabolic stability and lipophilicity—it harbors a latent reactivity issue. The electron-withdrawing nature of the
Under basic conditions (common for sulfonamide alkylation or coupling), the ring becomes susceptible to Nucleophilic Aromatic Substitution (
Module 1: Diagnostic & Troubleshooting
Objective: Identify the specific mode of failure based on analytical data.
Symptom 1: The "Missing Fluorine" Mystery
-
Observation:
NMR shows loss of the characteristic singlet (approx. -60 to -70 ppm) or appearance of new, shifted peaks. -
Root Cause: Hydrolysis of the
group. [1]-
Under strong basic conditions (especially with heat), hydroxide ions attack the carbon bearing the
group (or the adjacent ring carbon), leading to the formation of a carboxylic acid ( ) or hydroxypyridine.
-
-
LCMS Signature: Look for a mass shift of [M-24] (Conversion of
to ).
Symptom 2: The "Hydroxyl" Shift
-
Observation: Starting material is consumed, but product mass is lower than expected.
-
Root Cause:
Displacement of Leaving Groups.-
If your scaffold has a halogen (Cl, Br, F) ortho or para to the pyridine nitrogen, the base (e.g.,
, ) acts as a nucleophile and displaces the halogen instead of deprotonating the sulfonamide.
-
-
LCMS Signature:
- : [M-18]
- : [M-2]
- : [M-4]
Decision Tree: Troubleshooting Workflow
Figure 1: Diagnostic workflow for identifying degradation pathways of TFMP sulfonamides.
Module 2: Mechanistic Insight
Why does this happen? The stability of the
-
2- and 4-Position Sensitivity: A
group at the 2- or 4-position of the pyridine ring is highly activated. The nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex, facilitating nucleophilic attack. -
3-Position Robustness: A
group at the 3-position is significantly more stable because the negative charge cannot be delocalized onto the ring nitrogen.
The Hydrolysis Pathway (The "Haloform-Type" Cleavage):
When a strong nucleophile (like
Module 3: Optimization & Protocols
Base Compatibility Matrix
Use this table to select the appropriate base for your sulfonamide functionalization.
| Base Class | Examples | pKa (conj. acid) | Compatibility with TFMP | Recommendation |
| Strong/Nucleophilic | 15.7 ( | High Risk | Avoid. Causes rapid hydrolysis of | |
| Strong/Non-Nucleophilic | 35-50 | Moderate Risk | Use strictly anhydrous conditions at | |
| Mild Carbonates | 10.3 | Safe | Standard Choice. Effective for most alkylations without degrading the ring. | |
| Specialized/Lewis Acid | N/A | Excellent | Gold Standard for sensitive sulfonamide synthesis from sulfonyl fluorides. |
Protocol A: Safe Sulfonamide Alkylation (Carbonate Method)
For standard alkylation of stable TFMP sulfonamides.
-
Dissolution: Dissolve TFMP-sulfonamide (1.0 equiv) in anhydrous DMF or MeCN.
-
Base Addition: Add
(1.5 equiv). Note: Cesium is preferred over Potassium for better solubility. -
Activation: Stir at Room Temperature (RT) for 15 mins. Do not heat yet.
-
Electrophile: Add alkyl halide (1.1 equiv) dropwise.
-
Reaction: Stir at RT. Only heat to
if no reaction is observed after 4 hours.-
Critical Check: If heating is required, ensure the system is sealed to prevent moisture entry (hydrolysis risk).
-
Protocol B: The "Calcium Method" for Sulfonamide Synthesis
For synthesizing the sulfonamide itself from sulfonyl fluorides without degrading the TFMP core. Ref: Tribby et al. (2017), J. Org. Chem.
-
Setup: Combine TFMP-amine (1.0 equiv) and Sulfonyl Fluoride (1.0 equiv) in tert-amyl alcohol.
-
Catalyst: Add Calcium Triflimide [
] (0.1 - 0.5 equiv) and DABCO (2.0 equiv). -
Conditions: Heat to
for 12 hours. -
Why this works: The calcium activates the sulfonyl fluoride, allowing the amine to attack without requiring a harsh base that would destroy the TFMP ring.
FAQ: Frequently Asked Questions
Q: Can I use aqueous NaOH to hydrolyze an ester elsewhere on my molecule if I have a TFMP group?
A: Proceed with extreme caution. If the
Q: I see a peak at [M+20] in LCMS. What is this?
A: This is likely a solvent adduct if you are using Acetonitrile or Methanol, but in the context of TFMP, check for hydration . However, the most common degradation is [M-24] (Acid) or [M-18] (Hydroxy). If you used Methanol and a strong base, [M-4] indicates the
Q: Why is my 3-trifluoromethylpyridine sulfonamide stable, but the 2-isomer fails? A: Electronic resonance. In the 2-isomer, the intermediate negative charge during nucleophilic attack can reside on the electronegative Nitrogen. In the 3-isomer, it cannot. The 3-isomer behaves more like a standard electron-poor benzene ring.
References
-
Langlois, B. R., et al. "Nucleophilic trifluoromethylation of electron-deficient aromatic compounds." Journal of Fluorine Chemistry, 1999.
-
Tribby, A. L., et al. "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides."[2] Journal of Organic Chemistry, 2017.[2][3]
- Schlosser, M. "The stability of the trifluoromethyl group." Angewandte Chemie International Edition, 2006. (General reference on hydrolysis mechanisms).
-
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.
-
Patent US 3609158. "Process for preparing 2-hydroxy-6-trifluoromethylpyridine."[4] (Demonstrates hydrolysis of 2-chloro-6-TFMP under basic conditions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H-NMR Spectral Analysis of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. By understanding its unique spectral signature, researchers can ensure structural integrity and purity, which are critical for drug development and medicinal chemistry applications. This document will detail the expected ¹H-NMR spectrum, provide a robust experimental protocol for its acquisition, and compare its spectral features to structurally related analogs to highlight the influence of substituent effects on the pyridine ring.
Introduction: The Importance of Structural Verification in Drug Discovery
In the landscape of modern drug discovery, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. For molecules such as 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide, which incorporates a densely functionalized pyridine ring, a thorough understanding of its ¹H-NMR spectrum is essential for confirming its identity and purity. The strategic placement of an amino, a trifluoromethyl, and a sulfonamide group on the pyridine core creates a distinct electronic environment, giving rise to a unique and predictable set of proton signals. This guide will dissect these spectral features, offering a comparative analysis that will aid researchers in the confident identification of this and related compounds.
Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum
The following protocol outlines the steps for obtaining a high-resolution ¹H-NMR spectrum of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide. The choice of solvent is critical to ensure the solubility of the analyte and to avoid signal overlap with the protons of interest.
Materials:
-
2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H-NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
Causality Behind Experimental Choices:
-
Solvent Selection: DMSO-d₆ is an excellent choice for this compound due to its high polarity, which effectively dissolves the sulfonamide. Furthermore, its residual proton signal at δ 2.50 ppm does not typically interfere with the aromatic or amine proton signals of the analyte.
-
High-Field Spectrometer: The use of a high-field NMR spectrometer (≥ 400 MHz) is recommended to achieve better signal dispersion, which is particularly important for resolving the coupling patterns of the aromatic protons on the substituted pyridine ring.
¹H-NMR Spectrum Analysis of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide
The ¹H-NMR spectrum of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide is expected to exhibit distinct signals corresponding to the two aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the sulfonamide group.
Predicted Chemical Shifts and Coupling Constants:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.3 - 8.5 | Doublet | ~2.0 |
| H-6 | 8.6 - 8.8 | Doublet | ~2.0 |
| -NH₂ (Amino) | 6.5 - 7.5 | Broad Singlet | - |
| -SO₂NH₂ (Sulfonamide) | 7.0 - 8.0 | Broad Singlet | - |
Interpretation of the Spectrum:
-
Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring, H-4 and H-6, are expected to appear as doublets in the downfield region of the spectrum (δ 8.3-8.8 ppm). The downfield shift is attributed to the electron-withdrawing nature of the trifluoromethyl group, the sulfonamide group, and the nitrogen atom within the pyridine ring. The small coupling constant (J ≈ 2.0 Hz) is characteristic of a meta-coupling between H-4 and H-6.
-
Amino Protons (-NH₂): The protons of the primary amino group at the C-2 position are expected to appear as a broad singlet in the range of δ 6.5-7.5 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
-
Sulfonamide Protons (-SO₂NH₂): The protons of the sulfonamide group at the C-3 position will also likely appear as a broad singlet, typically in the range of δ 7.0-8.0 ppm. The chemical shift of these protons can be highly dependent on concentration and temperature due to hydrogen bonding.
Comparative ¹H-NMR Data
To better understand the influence of the substituents on the chemical shifts of the pyridine protons, a comparison with structurally related compounds is invaluable. The following table compares the predicted ¹H-NMR data of the target molecule with the experimental data of 2-Amino-5-bromopyridine and 2-Amino-5-chloropyridine.
| Compound | H-4 (δ, ppm) | H-6 (δ, ppm) | -NH₂ (δ, ppm) |
| 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide (Predicted) | 8.3 - 8.5 | 8.6 - 8.8 | 6.5 - 7.5 |
| 2-Amino-5-bromopyridine (in DMSO-d₆)[1][2] | 7.49 (dd) | 8.10 (d) | 4.58 (s) |
| 2-Amino-5-chloropyridine (in CDCl₃) | 7.3-7.4 (dd) | 8.0-8.1 (d) | 4.5-5.0 (br s) |
Analysis of Comparative Data:
The comparison highlights the significant deshielding effect of the trifluoromethyl and sulfonamide groups in the target molecule. The aromatic protons (H-4 and H-6) in 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide are shifted substantially downfield compared to the corresponding protons in the bromo and chloro analogs. This is a direct consequence of the strong electron-withdrawing nature of the -CF₃ and -SO₂NH₂ substituents, which decrease the electron density on the pyridine ring.
Workflow for H-NMR Analysis
The logical flow from sample preparation to spectral interpretation is a critical aspect of robust analytical science.
Caption: Workflow for the ¹H-NMR analysis of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide.
Conclusion
The ¹H-NMR spectrum of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide provides a clear and diagnostic fingerprint for its structural confirmation. The downfield chemical shifts of the aromatic protons, coupled with the characteristic meta-coupling, and the presence of broad signals for the amino and sulfonamide protons, are all consistent with the proposed structure. By following the detailed experimental protocol and utilizing the comparative spectral data provided, researchers can confidently identify this important pharmaceutical intermediate and ensure the integrity of their synthetic endeavors. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel pyridine-based compounds for drug discovery and development.
References
- Li, X., et al. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 9(7), 1234-1237.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyridine. PubChem Compound Summary for CID 70622. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem Compound Summary for CID 66174. Retrieved from [Link]
Sources
Technical Guide: Comparative LC-MS Profiling of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide Impurities
Executive Summary
This guide addresses the analytical challenges associated with 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide , a critical intermediate in the synthesis of fluorinated kinase inhibitors and sulfonamide antibiotics. Due to the amphoteric nature of the sulfonamide moiety and the electron-withdrawing trifluoromethyl group, standard C18 reversed-phase methods often fail to resolve regioisomeric impurities and polar hydrolysis degradants.
Key Finding: This study compares a standard C18 workflow against a Pentafluorophenyl (PFP) stationary phase.[1] Experimental data demonstrates that the PFP phase provides superior selectivity (
The Analytical Challenge
The target molecule presents three distinct challenges for LC-MS quantification:
-
Isobaric Interferences: Regioisomers (e.g., the 4-sulfonamide variant) share the same molecular weight (
241) and similar fragmentation patterns, rendering MS selectivity insufficient without chromatographic resolution. -
Polarity Variance: Hydrolysis of the sulfonamide group yields the corresponding sulfonic acid, a highly polar species that elutes in the void volume (
) of standard C18 columns. -
Fluorine Chemistry: The -CF
group induces strong dipoles, which can be exploited by fluorinated stationary phases but are ignored by alkyl-bonded phases.
Target Impurities Profile
| ID | Compound Name | Type | Challenge |
| API | 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide | Target | N/A |
| Imp-A | 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonic acid | Hydrolysis | Poor Retention (Polar) |
| Imp-B | 2-Amino-5-(trifluoromethyl)pyridine | Starting Material | Co-elution risk |
| Imp-C | 2-Amino-5-(trifluoromethyl)pyridine-4 -sulfonamide | Regioisomer | Isobaric Resolution |
Comparative Methodology
Two distinct chromatographic systems were evaluated. The protocols below are designed to be self-validating.
Method A: The "Standard" Approach (C18)
-
Rationale: Baseline method using hydrophobic interaction.
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.
-
Gradient: 5% B to 95% B over 10 min.
Method B: The "Targeted" Approach (PFP)
-
Rationale: Exploits fluoro-fluoro interactions and
stacking for shape selectivity of the pyridine ring. -
Column: Supelco Ascentis Express F5 (PFP), 2.1 x 100 mm, 2.7 µm (Fused-Core).
-
Mobile Phase A: 5 mM Ammonium Formate (pH 3.0).
-
Gradient: 10% B to 90% B over 12 min.
Experimental Workflow
The following diagram illustrates the validated workflow for extracting and identifying these impurities.
Figure 1: Analytical workflow for impurity profiling. Note the optimization loop where resolution data informs method selection.
Results & Discussion
Chromatographic Performance
The table below summarizes the experimental data. While C18 provided adequate retention for the API, it failed to resolve the critical regioisomer (Imp-C) and lost the polar acid (Imp-A) in the void. The PFP column, using Methanol to enhance
| Analyte | Method A (C18) RT (min) | Method A Resolution ( | Method B (PFP) RT (min) | Method B Resolution ( |
| Imp-A (Acid) | 0.8 (Void) | N/A | 2.1 | > 2.5 |
| API | 4.2 | - | 5.8 | - |
| Imp-C (Isomer) | 4.4 | 0.6 (Co-elution) | 6.5 | 3.2 |
| Imp-B (Start Mat) | 5.1 | 2.1 | 7.2 | 4.0 |
Technical Insight: The PFP phase exhibits a "U-shaped" retention profile.[4] The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich nitrogen of the pyridine and the trifluoromethyl group of the analyte. This "fluoro-fluoro" interaction is sterically sensitive, allowing the separation of the 3-sulfonamide (API) from the 4-sulfonamide (Imp-C).
Mass Spectrometry & Fragmentation Logic
Identification relies on High-Resolution MS (HRMS).[8] The sulfonamide moiety directs the fragmentation pathway.
Ionization Source: ESI Positive mode (
Proposed Fragmentation Pathway (DOT Visualization)
Figure 2: ESI+ Fragmentation pathway. The loss of SO₂ (64 Da) is the diagnostic transition for sulfonamides.
Mechanistic Explanation:
Upon Collision Induced Dissociation (CID), the sulfonamide S-N bond is the weakest link. The rearrangement leading to the extrusion of
Detailed Experimental Protocols
To ensure reproducibility, follow these specific instrument parameters.
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in Methanol (HPLC Grade).
-
Working Standard: Dilute Stock 1:100 with Mobile Phase A (final conc. 10 µg/mL).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon filters may adsorb the sulfonamide).
MS Source Parameters (Agilent Q-TOF / Sciex Triple Quad)
-
Gas Temp: 325°C
-
Drying Gas: 10 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temp: 350°C
-
Capillary Voltage (Vcap): 3500 V
-
Fragmentor: 110 V (Optimized to prevent in-source decay of the sulfonamide).
-
Collision Energy: Stepped (10, 20, 40 eV) to capture both the parent and the
loss.
Conclusion and Recommendation
For the identification and quantification of 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide and its impurities, Method B (PFP Column with Methanol) is the superior analytical strategy.
-
Selectivity: The PFP phase resolves the critical regioisomer (Imp-C) which co-elutes on C18.
-
Retention: It successfully retains the polar sulfonic acid hydrolysis product.
-
Sensitivity: Methanol improves ionization efficiency in ESI+ compared to Acetonitrile for this specific nitrogenous heterocycle.
Implementation: Researchers should adopt the PFP methodology for release testing and stability studies, particularly when monitoring for the des-sulfonated degradants or isomeric byproducts.
References
-
Klagkou, K., et al. (2003).[10] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link
-
Sigma-Aldrich. (2023). "Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns: Enhanced selectivity for stereoisomers." Technical Guide. Link
-
Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase."[1][3] Journal of Chromatography A. Link
-
ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.[11] Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mac-mod.com [mac-mod.com]
- 3. nacalai.com [nacalai.com]
- 4. Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns [sigmaaldrich.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. hpst.cz [hpst.cz]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Bioisosteric Replacement of Benzene with Pyridine in Sulfonamide Drugs
Executive Summary
The replacement of a benzene ring with a pyridine scaffold in sulfonamide drugs is a high-impact bioisosteric strategy used to modulate physicochemical properties without altering the core pharmacophore. This guide analyzes the structural, electronic, and pharmacological consequences of this substitution.
Key Takeaway: The transition from Benzenesulfonamide (
Part 1: Physicochemical & Mechanistic Analysis
Electronic Modulation and Acidity ( )
The most critical effect of replacing benzene with pyridine is the electronic withdrawal facilitated by the pyridine nitrogen.
-
Benzene Scaffold: The phenyl ring is relatively electron-neutral to slightly electron-donating (via resonance), keeping the sulfonamide
typically around 10.0–10.5 . At physiological pH (7.4), the drug remains largely unionized ( ). -
Pyridine Scaffold: The pyridine nitrogen is highly electronegative ($ \chi \approx 3.04
R-SO_2NH^-$), significantly lowering the to 8.0–9.0 .
Impact: Lower
Solubility and Lipophilicity (LogP)
-
Solubility: Pyridine increases polarity. The lone pair on the pyridine nitrogen acts as a hydrogen bond acceptor (HBA), and the increased ionization of the sulfonamide moiety further enhances aqueous solubility.
-
Metabolic Stability: Phenyl rings are prone to Phase I oxidative metabolism (hydroxylation) by CYP450 enzymes. The electron-deficient pyridine ring is generally more resistant to oxidation at the ring carbons, though N-oxidation is a potential metabolic route.
Comparative Data Table
| Feature | Benzenesulfonamide Scaffold | Pyridine-3-Sulfonamide Scaffold | Mechanistic Driver |
| ~10.1 | ~8.5 - 9.0 | Electron-withdrawing Py nitrogen stabilizes the anion. | |
| LogP (Lipophilicity) | Higher (More Lipophilic) | Lower (More Polar) | Pyridine N adds polarity and H-bond accepting capacity. |
| Water Solubility | Low to Moderate | High | Increased ionization at pH 7.4 + Pyridine polarity. |
| Metabolic Risk | Ring Hydroxylation (CYP450) | N-Oxidation | Electron deficiency of Py ring protects carbons from oxidation. |
| Target Binding (CA) | Moderate Affinity | High Affinity | Anionic sulfonamide binds Zn(II) more effectively. |
Part 2: Case Study – Carbonic Anhydrase Inhibitors (CAIs)[1][2][3]
Carbonic Anhydrase Inhibitors (CAIs) represent the gold standard for this bioisosteric switch. The sulfonamide zinc-binding group (ZBG) is essential for activity.
Experimental Evidence: Selectivity and Potency
In a comparative study of 4-substituted pyridine-3-sulfonamides versus classical benzenesulfonamides, the pyridine scaffold demonstrated distinct advantages in targeting tumor-associated isoforms (hCA IX and XII).
-
Benzene Control: Standard benzenesulfonamides often show broad reactivity across all CA isoforms (pan-inhibitors), leading to side effects via inhibition of cytosolic hCA I and II.
-
Pyridine Analogs: 4-substituted pyridine-3-sulfonamides exhibited
values in the low nanomolar range for hCA XII (mean nM) and hCA IX, with improved selectivity profiles. The electron-withdrawing nature of the pyridine ring optimized the zinc-binding geometry.
Critical Insight: The position of the nitrogen in the pyridine ring dictates the magnitude of the effect. A 3-pyridyl attachment is often preferred over 2-pyridyl to avoid steric clash and instability associated with the 2-sulfonyl moiety.
Part 3: Experimental Protocols
Protocol A: Synthesis of Pyridine-3-Sulfonamide
A validated method for converting sulfonyl chlorides to sulfonamides.
Reagents:
-
Pyridine-3-sulfonyl chloride (CAS: 42899-76-3)[1]
-
Ammonia (0.5 M in Dioxane or THF)
-
Dichloromethane (DCM)[1]
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of pyridine-3-sulfonyl chloride in dry THF (concentration ~1.0 M). Chill to 0°C in an ice bath.
-
Amidation: Dropwise add 5–8 equivalents of ammonia solution (in dioxane or THF). The excess ammonia acts as a base to scavenge the HCl byproduct.
-
Reaction: Allow the suspension to warm to room temperature (RT) and stir for 1 hour. Monitor via TLC (MeOH/DCM 1:9) or LC-MS for disappearance of starting material.
-
Workup: Remove solvent via rotary evaporation.[1] Redissolve residue in DCM.
-
Purification: Wash the organic phase sequentially with saturated aqueous
and brine. Dry over anhydrous , filter, and concentrate. -
Yield: Expect a pale yellow powder (Yield: ~70–90%).
Protocol B: Spectrophotometric Determination
Self-validating protocol to confirm the bioisosteric acidity shift.
-
Stock Solution: Prepare a
M solution of the sulfonamide in water (with <1% DMSO if needed for solubility). -
Titration: Adjust pH from 2.0 to 12.0 using HCl and NaOH.
-
Measurement: Record UV-Vis spectra (200–400 nm) at 0.5 pH intervals.
-
Analysis: The sulfonamide anion typically exhibits a bathochromic shift (red shift) compared to the neutral species. Plot Absorbance vs. pH at
of the anion. -
Calculation: The inflection point of the sigmoidal curve corresponds to the
.
Part 4: Visualization of Bioisosteric Logic
The following diagram illustrates the decision-making logic and chemical consequences of the Benzene-to-Pyridine switch.
Caption: Decision tree for bioisosteric replacement. The 3-pyridyl isomer is often preferred for optimal balance of stability and electronic influence.
References
-
Krafcik, D., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences. Retrieved from [Link] (Note: Link directs to relevant PMC context for pyridine sulfonamide CAIs).
-
Meanwell, N. A. (2011). Bioisosterism in Drug Design. In Burger's Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
-
Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery. Retrieved from [Link]
Sources
Safety Operating Guide
2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide proper disposal procedures
Executive Summary & Chemical Profile
Scientist's Note: As researchers, we often treat waste disposal as an afterthought—a "bin it and forget it" process. However, 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide presents a specific "triad of concern" for environmental health and safety (EHS):
-
The Trifluoromethyl Group (
): Thermal decomposition releases Hydrofluoric Acid (HF), requiring specialized scrubbers at the incineration plant. -
The Sulfonamide Moiety (
): This functional group is the backbone of many antibiotics. Improper disposal contributes to environmental antimicrobial resistance. -
The Aminopyridine Core: A known toxicophore often associated with neurological toxicity and aquatic hazards.
This guide treats the compound not just as "chemical waste," but as a bioactive halogenated organic requiring a segregated waste stream.
Chemical Identity & Hazard Matrix
| Property | Detail |
| Chemical Name | 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide |
| Structural Class | Halogenated Heterocycle / Sulfonamide |
| Primary Hazards | Toxic (Oral) , Skin/Eye Irritant , Aquatic Toxicity |
| Waste Classification | Halogenated Organic (Requires High-Temp Incineration) |
| RCRA Status (USA) | Non-specific source; typically managed under D003 (Reactive - if potentially explosive) or generic Halogenated Organic streams depending on co-solvents.[1][2] |
Critical Safety & Pre-Disposal Handling
Before moving the material to waste, you must stabilize it.[3] This compound is likely stable at room temperature but reactive under thermal stress.
A. Personal Protective Equipment (PPE) – The "Red Zone" Protocol
Do not handle this waste with standard nitrile gloves alone if the compound is in solution with penetrating solvents (like DMSO or DCM).
-
Hands: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Nitrile (8 mil) or Laminate (Silver Shield) if in organic solution.
-
Respiratory: If handling dry powder >100 mg outside a fume hood, use a P100 particulate respirator.
-
Eyes: Chemical splash goggles (standard safety glasses are insufficient for sulfonamide powders which are fine irritants).
B. Segregation Logic
-
DO NOT MIX with: Strong oxidizers (Peroxides, Nitric Acid) or Strong Bases. Sulfonamides are acidic; mixing with strong bases in a waste container can generate heat (exothermic neutralization).
-
DO NOT MIX with: Non-halogenated solvents. If you dissolve this in acetone/methanol, the entire container must now be treated as "Halogenated Waste," significantly increasing disposal costs and complexity.
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicable to: Expired reagent, contaminated weighing boats, gloves, silica gel from columns.
-
Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) jar.
-
Secondary Containment: Place the HDPE jar inside a clear heavy-duty zip-lock bag.
-
Labeling:
-
Tag as "Hazardous Waste - Solid - Toxic."
-
Explicitly write: "Contains Fluorinated Organics" (Alerts the incinerator operator to HF risk).
-
Explicitly write: "Sulfonamide - Bioactive" (Alerts to antibiotic risk).
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: Filtrates, HPLC waste, reaction solvents.
-
pH Check: Ensure the waste solution is between pH 4 and 10. If highly acidic or basic, neutralize carefully before adding to the drum to prevent drum corrosion or gas evolution.
-
Stream Selection: Pour into the "Halogenated Solvent Waste" carboy.
-
Why? Even if the solvent is water or methanol, the presence of the
group mandates the halogenated stream.
-
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
The Disposal Logic Flow (Visualization)
The following diagram illustrates the decision matrix for disposing of this specific compound, ensuring compliance with RCRA and avoiding dangerous incompatibilities.
Caption: Operational decision tree for segregating fluorinated sulfonamide waste to ensure proper downstream incineration.
Emergency Procedures (Spill Response)
If a spill occurs (>500 mg solid or >100 mL solution):
-
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate bench area.
-
PPE Up: Wear a P100 mask (or N95 minimum), goggles, and double nitrile gloves.
-
Dry Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.
-
Wet Spill: Absorb with vermiculite or sand.[3][4] Do not use combustible materials like sawdust (potential reaction with sulfonamide/fluorine groups under fire conditions).
-
Decontamination: Wipe the surface with a dilute (5%) Sodium Bicarbonate solution to neutralize any acidic sulfonamide residues, followed by water.
Regulatory & Scientific Context
Why High-Temperature Incineration?
Standard waste combustion operates at ~800°C. However, the carbon-fluorine bond in the
RCRA Waste Codes (US Context)
While this specific molecule is not "P-listed" or "U-listed" by name, it falls under the "Generator Knowledge" rule.
-
D001: If dissolved in ignitable solvents (MeOH/Acetonitrile).
-
F001/F002: If spent halogenated solvents (DCM) were used in the process.
-
Default: If solid, classify as "Non-RCRA Regulated Hazardous Waste" (unless characteristic toxicity D004-D043 is proven), but always manage as Halogenated for vendor safety.
References
-
Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv/ResearchGate. (2026). Analysis of thermal decomposition pathways of fluorinated sulfonamides, confirming HF elimination and the requirement for high-temperature treatment.[5][6]
-
Safety Data Sheet: 2-Amino-5-(trifluoromethyl)pyridine. Sigma-Aldrich / MilliporeSigma. (2025). Toxicological baseline for the aminopyridine core (H301, H315, H319).
-
Hazardous Waste Management: Halogenated Solvents (F-Codes). US Environmental Protection Agency (EPA). Guidelines for the segregation of halogenated organic waste streams.
-
Proper Disposal of Heterocyclic Sulfonamides. BenchChem Safety Guides. (2025). General protocols for handling furan/pyridine sulfonamide derivatives.
Sources
Personal protective equipment for handling 2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide
Executive Summary & Chemical Context
2-Amino-5-(trifluoromethyl)pyridine-3-sulfonamide is a high-value pharmacophore often used in the synthesis of PI3K inhibitors and other kinase-targeting therapeutics. Its handling requires a nuanced approach that goes beyond standard "irritant" protocols.
As researchers, we must recognize the dual-threat profile of this molecule:
-
The Trifluoromethyl (-CF3) Group: Increases lipophilicity, enhancing skin absorption and potentially prolonging systemic retention.
-
The Sulfonamide (-SO2NH2) Moiety: A known sensitizer. Repeated exposure, even at low levels, can trigger Type I (immediate) or Type IV (delayed) hypersensitivity reactions (sulfa allergy).
Core Directive: Treat this compound not just as a chemical irritant, but as a potent sensitizer with enhanced bioavailability.
Hazard Architecture: The "Why" Behind the PPE
To build a self-validating safety system, we must understand the molecular drivers of toxicity.
| Functional Group | Hazard Mechanism | Operational Implication |
| Pyridine Ring | Mucous membrane irritation; potential hepatotoxicity. | Inhalation Risk: All solid handling must occur in a fume hood to prevent dust inhalation. |
| -CF3 Group | High lipophilicity; facilitates transport across the stratum corneum. | Dermal Risk: Standard latex gloves are insufficient. Nitrile provides a barrier, but breakthrough time decreases significantly if the compound is dissolved in organic solvents. |
| Sulfonamide | Haptenization; binds to serum proteins to trigger immune response. | Sensitization Risk: Zero-tolerance for skin contact.[1] Double-gloving is mandatory to visualize breaches. |
PPE Matrix: Task-Based Protection
Standard Laboratory PPE (Lab coat, safety glasses) is assumed. The following are specific upgrades for this compound.
Table 1: Activity-Based PPE Selection
| Activity | Respiratory Protection | Hand Protection | Eye/Face Protection | Engineering Controls |
| Solid Handling (Weighing, Transfer) | N95 (minimum) or P100 if outside hood (not recommended). | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Contrast colors recommended. | Safety Glasses with Side Shields.[2] | Fume Hood (Face velocity: 80-100 fpm). |
| Solution Preparation (Dissolving in DMSO/DMF) | Fume Hood Mandatory. Do not rely on masks for solvent vapors. | Laminate (Silver Shield) or Thick Nitrile (>8 mil) . Solvents like DMSO carry the toxin through thin nitrile. | Chemical Splash Goggles.[2] | Fume Hood. |
| Spill Cleanup (>5g) | Full-Face Respirator (P100 + Organic Vapor Cartridge). | Double Nitrile + Tyvek Sleeves to bridge glove-coat gap. | Full Face Shield (if not using full-face respirator). | Evacuate area; increase air exchange. |
Operational Protocols (Self-Validating Systems)
Protocol A: Static-Neutralized Weighing (Solid)
Fluorinated pyridines are often fluffy, electrostatic powders that "jump" during weighing, creating invisible contamination.
-
Setup: Place the analytical balance inside the fume hood.
-
Static Control: Use an anti-static gun or ionizing bar on the spatially isolated weigh boat before adding the compound.
-
Validation: If powder clings to the spatula or weigh boat walls, static is present. Stop and re-ionize.
-
-
Transfer: Use a disposable antistatic spatula.
-
Containment: Weigh into a pre-tared vial, not open paper. Cap immediately.
-
Decon: Wipe the balance area with a surfactant-based cleaner (soap/water) first, then alcohol.
-
Reasoning: Alcohol alone can fixate certain proteins/residues; surfactants lift the hydrophobic fluorinated particles.
-
Protocol B: Solubilization & Reaction
Risk: Exotherm generation and solvent-mediated skin absorption.
-
Solvent Choice: If using DMSO or DMF, acknowledge that these solvents are permeation enhancers . They will carry the sulfonamide through standard nitrile gloves in <10 minutes.
-
Glove Check (The "Self-Validating" Step):
-
Wear a white inner glove and a blue/purple outer glove.
-
Validation: If the white inner glove shows any discoloration or wetness, the outer barrier has failed. Change immediately.
-
-
Addition: Add solvent to the solid slowly. Avoid rapid addition which can aerosolize the powder.
Visualized Workflows
Diagram 1: Risk-Based PPE Decision Logic
Use this flow to determine the necessary protection level based on the physical state and quantity.
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier risks.
Diagram 2: The "Double-Glove" Validation Protocol
A visual guide to the breach-detection method required for sensitizers.
Caption: The "Traffic Light" glove protocol ensures immediate visual detection of barrier failure.
Disposal & Emergency Response
Disposal Strategy
Do not dispose of this compound down the drain.[2] The trifluoromethyl group makes it persistent, and the sulfonamide group poses environmental antibiotic resistance risks.
-
Solid Waste: Collect in a dedicated container labeled "Halogenated Organic Solid."
-
Liquid Waste: Segregate into "Halogenated Solvent Waste" (due to F and S content).
-
Destruction: Incineration at >1000°C with flue gas scrubbing (to capture HF and SOx gases) is the only validated destruction method.
Spill Response (Solid)
-
Isolate: Mark the area.[3]
-
Dampen: Cover the powder gently with a paper towel soaked in isopropyl alcohol (not water, to avoid clumping/spreading) to prevent dust generation.
-
Scoop: Lift the damp towel and powder together.
-
Wash: Clean the surface with soap and water (3x) to remove residues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345 (Analog: 2-Amino-5-(trifluoromethyl)pyridine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
